(5-Methylpyrazin-2-YL)methanesulfonyl chloride
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Overview
Description
(5-Methylpyrazin-2-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyrazine and is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form (5-Methylpyrazin-2-YL)methanesulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: (5-Methylpyrazin-2-YL)methanesulfonyl hydride.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
(5-Methylpyrazin-2-YL)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Methylpyrazin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with the formula CH3SO2Cl, used in similar substitution reactions.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis.
Benzenesulfonyl chloride: A related compound with a benzene ring instead of a pyrazine ring.
Uniqueness
(5-Methylpyrazin-2-YL)methanesulfonyl chloride is unique due to the presence of the pyrazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules.
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3 |
InChI Key |
OTMWGHUFSGNUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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